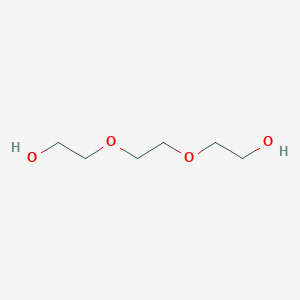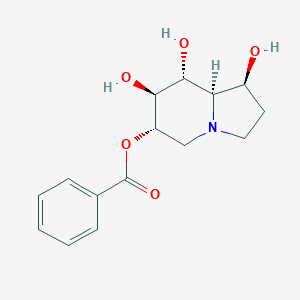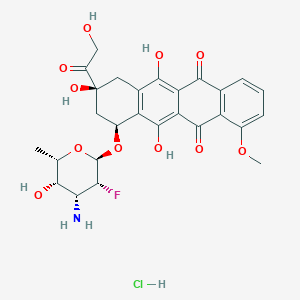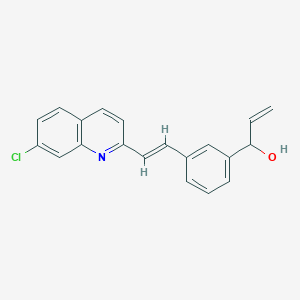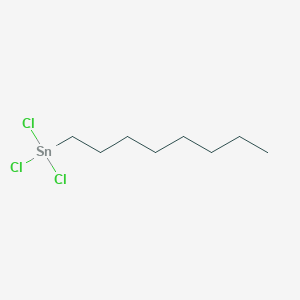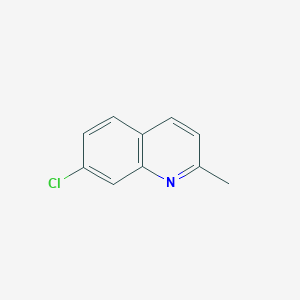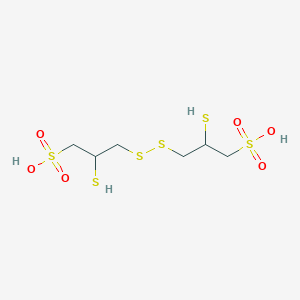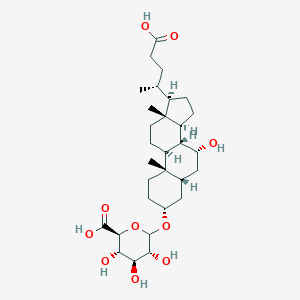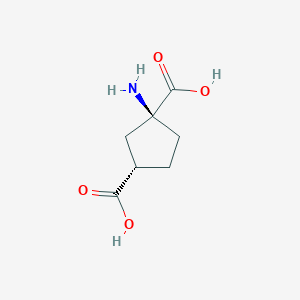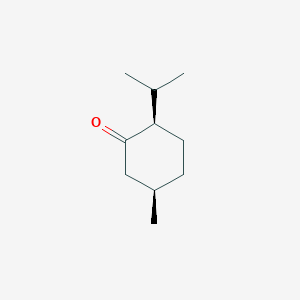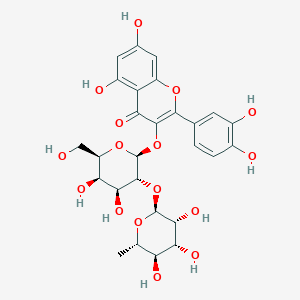![molecular formula C18H21N3O3S2 B049670 Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- CAS No. 120165-55-1](/img/structure/B49670.png)
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. This compound is a benzothiazole derivative that has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been widely used in scientific research for its various applications. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. It has also been used as a fluorescent probe for the detection of lysosomal pH in living cells. In addition, it has been used as a photosensitizer for the photodynamic therapy of cancer.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is not well understood. However, it has been suggested that this compound may interact with zinc ions or lysosomal pH, leading to its fluorescent properties. In addition, it may generate reactive oxygen species upon light irradiation, leading to its photosensitizing properties.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' are not well characterized. However, it has been shown to be non-toxic to cells at low concentrations. In addition, it has been shown to accumulate in lysosomes, suggesting its potential use as a lysosomal probe.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' in lab experiments include its fluorescent and photosensitizing properties, as well as its non-toxicity at low concentrations. However, its mechanism of action is not well understood, and its use may be limited to certain applications.
Zukünftige Richtungen
There are several future directions for the research on Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' that can be explored. These include the characterization of its mechanism of action, the development of new synthesis methods, the optimization of its fluorescent and photosensitizing properties, and the exploration of its potential applications in biological imaging and cancer therapy.
In conclusion, Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' is a compound that has been widely used in scientific research for its various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to its potential use in biological imaging and cancer therapy.
Synthesemethoden
The synthesis of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-' has been achieved using different methods. One method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with formaldehyde and para-toluenesulfonic acid in the presence of methanol. Another method involves the reaction of 4,5,7-trimethyl-2-benzothiazolylamine with paraformaldehyde and benzenesulfonyl chloride in the presence of triethylamine and dichloromethane.
Eigenschaften
CAS-Nummer |
120165-55-1 |
|---|---|
Produktname |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Molekularformel |
C18H21N3O3S2 |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-[[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-11(2)16(24-4)12(3)17-15(10)21-18(25-17)20-9-13-5-7-14(8-6-13)26(19,22)23/h5-8H,9H2,1-4H3,(H,20,21)(H2,19,22,23) |
InChI-Schlüssel |
WGEDHHUIAFKIBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Kanonische SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Synonyme |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



